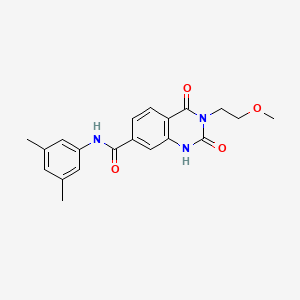
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one, also known as 7-HNBC, is a synthetic compound with a variety of uses in scientific research. It has been used in a variety of applications, including as an inhibitor of certain enzymes, as a fluorescent dye, and as a potential therapeutic agent.
Applications De Recherche Scientifique
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one has been used in a variety of scientific research applications. It has been used as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one has also been used as a fluorescent dye for the detection of certain proteins, and as a potential therapeutic agent for the treatment of certain diseases.
Mécanisme D'action
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes, including COX-2. The mechanism of action is not fully understood, but it is thought to involve the binding of 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one to the active site of the enzyme, causing it to be unable to bind its substrate and therefore unable to catalyze the reaction.
Biochemical and Physiological Effects
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models, and in vitro studies have shown that it can inhibit the growth of certain cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, and to reduce the production of certain pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one in lab experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic, making it safe to use in experiments. However, it is also important to note that 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one is a synthetic compound, and therefore its effects may not be representative of the effects of natural compounds.
Orientations Futures
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one has a variety of potential future applications. For example, it could be used to develop new inhibitors of COX-2 or other enzymes, or as a potential therapeutic agent for the treatment of certain diseases. It could also be used to develop new fluorescent dyes for the detection of certain proteins, or to further investigate its antioxidant and anti-inflammatory properties. Additionally, 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one could be used to further investigate its biochemical and physiological effects, and to develop new methods of synthesis.
Méthodes De Synthèse
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one can be synthesized by a variety of methods, including the reaction of 4-nitrobenzaldehyde with 7-hydroxycoumarin in the presence of a base, such as sodium hydroxide. This reaction produces 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one and 4-nitrocoumarin as products. Other methods of synthesis include the reaction of 4-nitrobenzoic acid with 7-hydroxycoumarin in the presence of a base, and the reaction of 4-nitrobenzoyl chloride with 7-hydroxycoumarin in the presence of a base.
Propriétés
IUPAC Name |
7-hydroxy-3-(4-nitrobenzoyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-12-6-3-10-7-13(16(20)23-14(10)8-12)15(19)9-1-4-11(5-2-9)17(21)22/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWGARQQKUWRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526090.png)
![N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide hydrochloride](/img/structure/B6526092.png)
![N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526099.png)
![N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526120.png)
![methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526124.png)
![N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526133.png)
![ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526141.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526147.png)
![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526148.png)
![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526156.png)
![ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526162.png)


![ethyl 6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6526184.png)